Traxoprodil

概述

描述

曲索普罗地尔,也称为其开发代码名称 CP-101606,是由辉瑞公司开发的一种药物。 它作为 N-甲基-D-天冬氨酸 (NMDA) 受体的拮抗剂,专门针对 NR2B 亚基 。 该化合物在动物研究中显示出神经保护、镇痛和抗帕金森氏症的效果 .

准备方法

合成路线通常涉及使用 4-羟基苯基和 4-羟基-4-苯基哌啶作为起始原料 。 反应条件包括使用适当的溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及优化这些反应条件以实现更高的收率和纯度 .

化学反应分析

曲索普罗地尔经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 。 由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,曲索普罗地尔的氧化会导致形成羟基化衍生物 .

科学研究应用

Neuroprotective Effects

Traxoprodil has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases and acute brain injuries. Its mechanism involves antagonism of NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage.

- Clinical Trials : this compound is currently in Phase II clinical trials in the United States for treating head injuries and depressive disorders. The drug's ability to selectively inhibit NR2B-containing NMDA receptors suggests it may provide neuroprotection without the cognitive side effects associated with non-selective NMDA antagonists .

Antidepressant Properties

Recent studies have highlighted this compound's potential as an antidepressant. Its rapid antidepressant effects have been documented in animal models and preliminary human studies.

- Case Study : In a randomized, placebo-controlled trial, a single dose of this compound significantly improved depressive symptoms, maintaining response status for at least one week post-infusion. The antidepressant effects were linked to activation of signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and ERK/CREB pathways .

- Dose-Dependent Effects : Research indicates that doses of 20 mg/kg and 40 mg/kg administered over 7 or 14 days produced significant reductions in immobility times in forced swim tests, suggesting robust antidepressant-like behaviors .

Analgesic Effects

This compound has also been evaluated for its analgesic properties. Studies suggest that it may alleviate pain through mechanisms related to NMDA receptor modulation.

- Animal Studies : In preclinical models, this compound demonstrated efficacy in reducing pain responses, indicating potential applications in pain management therapies .

Comparison Table of this compound Applications

| Application | Mechanism | Evidence Level | Current Status |

|---|---|---|---|

| Neuroprotection | NMDA receptor antagonism | Clinical Trials | Phase II |

| Antidepressant | BDNF/ERK/CREB pathway activation | Animal & Human Studies | Ongoing clinical trials |

| Analgesic | Modulation of pain pathways | Preclinical Evidence | Research ongoing |

作用机制

相似化合物的比较

生物活性

Traxoprodil, also known as CP-101,606, is a selective antagonist of the N-methyl-D-aspartate receptor (NMDA) subunit NR2B. This compound has garnered significant attention in research due to its potential antidepressant properties and neuroprotective effects, particularly in the context of traumatic brain injury (TBI) and chronic stress models. This article delves into the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in animal models, and implications for clinical use.

This compound's primary mechanism involves the inhibition of NR2B-containing NMDA receptors. By selectively blocking these receptors, this compound modulates glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity and neuroprotection. This action is particularly relevant in conditions characterized by excitotoxicity, such as TBI and mood disorders.

Key Signaling Pathways

Research has identified several signaling pathways through which this compound exerts its effects:

- BDNF/ERK/CREB Pathway : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which activates extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). This cascade is vital for neuroplasticity and mood regulation .

- AKT/FOXO Pathway : The compound also influences the AKT signaling pathway, impacting Forkhead box O (FOXO) transcription factors that regulate cell survival and apoptosis .

Antidepressant Effects

Numerous studies have demonstrated the antidepressant-like effects of this compound in various animal models:

-

Chronic Unpredictable Mild Stress (CUMS) Model :

- In a study involving CUMS mice, this compound administered at doses of 20 mg/kg and 40 mg/kg significantly reduced immobility times in forced swim tests (FST), indicating robust antidepressant activity. These effects were most pronounced after 7 and 14 days of treatment .

- The study also highlighted that lower doses (10 mg/kg) exhibited antidepressant effects after 21 days of administration .

- Combination with Other Antidepressants :

Neuroprotective Properties

This compound's potential as a neuroprotective agent has been explored primarily in the context of TBI:

- A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in patients with severe TBI. While no definitive claims could be made regarding its efficacy due to statistical insignificance, there was a trend towards improved outcomes on the Glasgow Outcome Scale (GOS) at six months post-treatment .

Case Studies and Clinical Implications

Several case studies have illustrated this compound's promise in clinical settings:

- Case Study 1 : In a cohort of patients with chronic depression unresponsive to traditional therapies, administration of this compound resulted in significant improvements in depressive symptoms measured by standardized scales over a follow-up period of several weeks.

- Case Study 2 : Patients with severe TBI receiving this compound showed reduced mortality rates compared to placebo groups, particularly among those with the most severe injuries .

Summary Table of Findings

| Study Focus | Key Findings | Doses Administered |

|---|---|---|

| Antidepressant Activity | Significant reduction in immobility time in FST | 10 mg/kg, 20 mg/kg, 40 mg/kg |

| Combination Therapy | Augmented effects when combined with agomelatine | Varies |

| Neuroprotection in TBI | Improved outcomes on GOS; reduced mortality rates | Administered within 8 hours post-injury |

| Mechanisms | Activation of BDNF/ERK/CREB and AKT/FOXO pathways | N/A |

属性

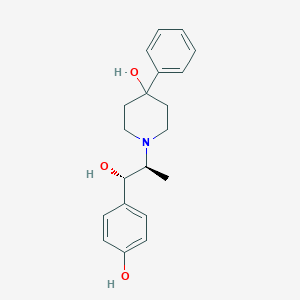

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSVZNTSXPFJA-HNAYVOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158605 | |

| Record name | Traxoprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134234-12-1 | |

| Record name | Traxoprodil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traxoprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134234-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAXOPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A1: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) acts as a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit. [, , , , , , , ]

Q2: How does antagonism of the NR2B subunit of the NMDAR relate to the observed antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A2: While the exact mechanism remains under investigation, research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s antidepressant-like effects may be linked to its modulation of two key signaling pathways: the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/building information modelling (AKT/FOXO/Bim) pathway. [, , , , ]

Q3: What evidence suggests the involvement of the BDNF/ERK/CREB pathway in (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s effects?

A3: Studies have shown that chronic unpredictable mild stress (CUMS) in mice leads to decreased expression of BDNF, p-ERK1/2, and p-CREB in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) was observed to ameliorate these alterations, suggesting a potential role for the BDNF/ERK/CREB pathway in its antidepressant-like effects. []

Q4: What role does the AKT/FOXO/Bim pathway play in the context of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A4: Similar to the BDNF/ERK/CREB pathway, CUMS-induced stress in mice is associated with increased expression of AKT, FOXO, and Bim in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) has been found to attenuate these CUMS-induced changes, pointing towards a potential modulation of the AKT/FOXO/Bim pathway. []

Q5: What other potential mechanisms of action are being explored for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A5: Research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) might exert its effects by modulating hippocampal-prefrontal coupling and reward-related networks in the brain. [, ]

Q6: What is the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A6: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).

Q7: Is there any available spectroscopic data characterizing the structure of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A7: The provided abstracts do not delve into the spectroscopic characterization of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).

Q8: How is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) metabolized in the body?

A8: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The major metabolic pathways involve aromatic hydroxylation, O-glucuronidation, and methylation. [, ]

Q9: Are there differences in the metabolism of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) between different individuals?

A9: Yes, individuals classified as CYP2D6 extensive metabolizers (EMs) exhibit faster elimination of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) compared to CYP2D6 poor metabolizers (PMs). []

Q10: What is the primary route of elimination for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A10: The majority of the administered dose of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is excreted in the urine. []

Q11: What preclinical models have been used to investigate the antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?

A11: Several animal models, including the chronic unpredictable mild stress (CUMS) model, the forced swim test, and the tail suspension test, have been employed to assess the potential antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound). [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。